The table below summarizes key data for l-Atabrine dihydrochloride, essential for handling and experimental design [1] [2] [3].
| Property | Detail |
|---|---|
| Systematic Name | (4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine; dihydrochloride [2] |
| CAS Number | 56100-42-6 [1] [2] [3] |
| Molecular Formula | C₂₃H₃₂Cl₃N₃O [1] [2] [3] |
| Molecular Weight | 472.88 g/mol [1] [2] [3] |
| Appearance | Light yellow to yellow solid [1] [2] |
| Solubility | H₂O: ~50 mg/mL (105.74 mM); DMSO: ~20 mg/mL (42.29 mM) [1] [2] [3] |
| Storage | Sealed storage, away from moisture at 4°C; in solvent: -80°C for 6 months, -20°C for 1 month [1] |
| Defined Stereocenter | 1 (R-configuration) [2] |
For novel chiral compounds where the absolute configuration is unknown, Microcrystal Electron Diffraction (MicroED) is a powerful technique, especially when traditional single-crystal X-ray diffraction (scXRD) is not feasible due to small crystal size [4].
The workflow involves forming a diastereomeric salt with a chiral counterion of known configuration, which acts as an internal reference for determining the absolute structure of the API [4].
Chiral Salt Formation Screening
MicroED Data Collection
Data Processing and Structure Solution
A more common goal is the analytical or preparative separation of enantiomers, for which Liquid Chromatography (LC) with Chiral Stationary Phases (CSPs) is a standard and powerful technique [5].
CSPs contain a chiral selector that interacts differentially with each enantiomer, leading to separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most successful and widely used due to their high enantioselectivity for a broad range of compounds [5].
l-Atabrine dihydrochloride's significance in research stems from its specific biological activities, particularly its interaction with cellular pathways relevant to disease.
The following diagram illustrates the logical workflow and key findings from the research that identified this mechanism.
Research pathway from screening to mechanistic understanding of l-Atabrine's immunomodulatory effects [3].
Understanding the compound's physical and chemical characteristics is essential for designing experiments. Key data is consolidated in the table below.
| Property | Details |
|---|---|
| Appearance | Light yellow to yellow solid [1] |
| Solubility | H₂O: 50 mg/mL (105.74 mM); DMSO: 20 mg/mL (42.29 mM). Ultrasonic treatment is recommended for dissolution [1] [4] |
| Storage | Lyophilized at -20°C in a desiccated environment; in solution, store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid repeated freeze-thaw cycles [1] [5] |
The discovery that this compound and related 9-aminoacridines can target FoxP3 represents a promising strategic approach for cancer immunotherapy [3]. By selectively disabling the immunosuppressive function of Tregs within tumors, these small molecules may help to "release the brakes" on the immune system, allowing the body's own effector T cells to more effectively attack cancer cells [3]. This highlights the potential of targeting transcription factors like FoxP3 with small molecules for new therapeutic interventions.
The table below summarizes the core identification and chemical data for l-Atacrine dihydrochloride [1].
| Property | Description |
|---|---|
| Systematic Name | l-Atacrine dihydrochloride |
| Related Parent Compound | Quinacrine (also known as Mepacrine, Atabrine) [2] [3] [4]. |
| CAS Number | 56100-42-6 |
| Molecular Formula | C₂₃H₃₂Cl₃N₃O |
| Molecular Weight | 472.88 g/mol |
| Chemical Structure | A less active (l-) enantiomer of quinacrine [1]. |
| Solubility | Soluble in DMSO (up to 20 mg/mL) and Water (up to 50 mg/mL) [1]. |
| Storage | -20°C or 4°C, sealed and protected from moisture [1]. |
Recent research explores quinacrine and its derivatives for new therapeutic applications, focusing on mechanisms beyond its original uses.
A 2025 high-throughput screen identified quinacrine as a potent downregulator of FoxP3, a key transcription factor in regulatory T-cells (Tregs) that suppresses anti-tumor immunity [6].
The experimental workflow for this discovery is summarized below:
Experimental workflow for identifying FoxP3 inhibitors [6].
Key findings from this research include [6]:
Quinacrine is a polypharmacological agent, meaning it acts on multiple cellular targets simultaneously. The following diagram illustrates its key mechanisms in cancer cells.
Key anticancer mechanisms of quinacrine [3] [4] [7].
While l-Atacrine's specific toxicity is less documented, the safety profile of its parent compound, quinacrine, is well-established from decades of use [3] [4].
| Category | Common/Notable Adverse Effects |
|---|---|
| Dermatological | Yellowish skin discoloration, bluish-black pigmentation, hyperpigmentation [8] [4]. |
| Gastrointestinal | Diarrhea, nausea, abdominal cramps, anorexia (dose-dependent and often transient) [3] [4]. |
| Hematological | Aplastic anemia (rare, ~0.003%, associated with high doses and prolonged therapy) [3] [4]. |
| Neurological/Psychiatric | Headache, dizziness, insomnia, nightmares; toxic psychosis (rare, 0.1-0.4%) [2] [3] [4]. |
| Ophthalmological | Low risk of retinal toxicity; rare, reversible corneal edema at very high doses (>500 mg) [3]. |
Current evidence suggests l-Atacrine dihydrochloride is primarily a tool for distinguishing stereospecific effects from the more active quinacrine forms [1]. Future research may explore:
For researchers facing a lack of direct solubility data, the concept of Hansen Solubility Parameters (HSP) can provide a theoretical foundation for predicting solubility. The principle of "like dissolves like" suggests that a solute will dissolve best in a solvent with similar HSP values [1].
The table below shows the Hansen Solubility Parameters for DMSO and other common solvents for reference and comparison.
| Solvent Name | Total HSP (δD) | Dispersion Force (δD) | Polar Force (δP) | Hydrogen Bonding (δH) |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Information not available in search results | |||
| Water | Information not available in search results | |||
| Acetic acid | 21.4 | 14.5 | 8.0 | 13.5 |
| Acetone | 19.9 | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 24.4 | 15.3 | 18.0 | 6.1 |
| Ethanol | Information not available in search results | |||
| Methanol | Information not available in search results |
Source: Data extracted from [2]. Values are in MPa¹/².
To use this approach, you would need to estimate the HSP values for L-Atabrine dihydrochloride using group contribution methods [3]. A closer match between the solute's parameters and those of the solvent generally indicates higher solubility.
Since direct data is unavailable, you will need to determine the solubility experimentally. The following protocol, common in pharmaceutical sciences, outlines the standard shake-flask method, which can be applied to this compound [3].
DMSO is a widely used solvent, but its effects on biological systems and material properties must be considered.
Given the current lack of data, here are some steps you can take:
This compound is the less active enantiomer of the compound quinacrine (also known as mepacrine) [1]. While it exhibits reduced biological activity compared to its d-enantiomer counterpart, it remains an important tool compound in biomedical research, particularly for studying structure-activity relationships and serving as a negative control in experiments investigating quinacrine's effects [2] [3]. This chiral compound contains one stereocenter, with the l-enantiomer demonstrating different pharmacological properties than the more active d-form [2].
The compound has been reported to display antiprion activity and antibacterial effects in research settings, though these activities are notably reduced compared to the racemic mixture or the d-enantiomer [2] [3] [4]. Its mechanism of action is thought to involve interactions with cellular membranes and potential inhibition of phospholipase A2, similar to the parent compound quinacrine but with diminished potency [1]. These properties make this compound valuable for researchers investigating prion diseases, antibacterial mechanisms, and stereoselective drug actions.
This compound exhibits specific physicochemical characteristics that directly influence its handling, solubility, and experimental application. Understanding these properties is essential for developing reliable laboratory protocols and ensuring experimental reproducibility.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 56100-42-6 | [2] [3] [5] |
| Molecular Formula | C₂₃H₃₂Cl₃N₃O | [2] [3] |
| Molecular Weight | 472.88 g/mol | [2] [3] [4] |
| Appearance | Light yellow to yellow solid | [3] [5] |
| Purity | ≥98% | [2] |
| Defined Atom Stereocenter Count | 1 | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Concentration | Reference |
|---|---|---|---|
| Water | ~50 mg/mL | ~105.74 mM | [2] [3] |
| DMSO | ~20 mg/mL | ~42.29 mM | [2] [3] [5] |
| Storage Condition (Powder) | -20°C for 3 years, 4°C for 2 years | - | [2] |
| Storage Condition (Solution) | -80°C for 6 months, -20°C for 1 month | - | [2] |
The compound's moderate solubility in aqueous systems and organic solvents like DMSO provides flexibility in experimental design. The yellow coloration is characteristic of acridine derivatives like this compound and can serve as a visual indicator of solution concentration. When preparing stock solutions, note that sonication may be necessary to achieve complete dissolution, particularly for aqueous solutions [3].
The preparation of consistent, high-quality stock solutions is fundamental to obtaining reliable research results with this compound. The following protocol outlines the standard procedure for creating concentrated stock solutions suitable for most research applications.
Materials Required:
Procedure:
Precise concentration calculations are essential for experimental accuracy. The following table provides reference values for common stock solution preparations.
Table 3: Stock Solution Preparation Guide
| Desired Concentration | Mass Required for 1 mL Solution | Preparation Notes |
|---|---|---|
| 10 mM | 4.73 mg | Suitable for most working solutions |
| 20 mM | 9.46 mg | Maximum recommended in DMSO [2] [3] |
| 50 mM | 23.64 mg | Approaching aqueous solubility limit |
| 100 mM | 47.29 mg | Saturated aqueous solution |
To calculate specific concentrations, use the formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (472.88 g/mol)
For dilution calculations, the standard formula C₁V₁ = C₂V₂ applies, where C₁ and V₁ represent the stock concentration and volume, respectively, and C₂ and V₂ represent the desired concentration and volume.
For animal studies, this compound requires formulation in biocompatible vehicles that ensure stability and bioavailability. The following protocols have been optimized for in vivo administration [2] [3].
Table 4: In Vivo Formulation Protocols for this compound
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
|---|---|---|---|
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween 80 | 5% | - | - |
| Saline | 45% | 90% (as 20% SBE-β-CD in Saline) | - |
| Corn Oil | - | - | 90% |
| Final Concentration | ≥2 mg/mL (4.23 mM) | ≥2 mg/mL (4.23 mM) | ≥2 mg/mL (4.23 mM) |
| Recommended Use | General purpose | Enhanced solubility | Long-term administration |
Formulation Procedure:
Vehicle Preparation Notes:
For cell culture applications, proper dosing and controls are essential. The workflow below outlines a standardized approach for treating cells with this compound.
Key Considerations:
The antiprion activity of this compound can be evaluated using established prion disease models [3] [4]. Though less potent than quinacrine, it serves as an important control for stereoselectivity studies.
Experimental Design:
Expected Results: this compound should demonstrate reduced antiprion efficacy compared to the d-enantiomer, confirming stereoselective activity [3].
For assessing antibacterial effects [2], the following protocol is recommended:
Materials:
Procedure:
Table 5: Troubleshooting Guide for this compound Applications
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation in stock solution | Exceeded solubility limit | Dilute solution or warm slightly with sonication |
| Unexpected toxicity in cell cultures | Contaminated stock or solvent | Prepare fresh stock with sterile technique |
| Inconsistent results between experiments | Compound degradation | Use fresh aliquots, avoid repeated freeze-thaw |
| Poor solubility in aqueous buffers | Low aqueous solubility | Use co-solvents per Section 4 protocols |
| Yellow color fading | Light exposure degradation | Protect from light, store in amber vials |
This compound is intended for research use only and not for human diagnostic or therapeutic applications [2] [3] [4]. Researchers should adhere to the following safety guidelines:
As with related acridine compounds, this compound should be considered a potential irritant. The compound's safety profile may differ from the pharmaceutical-grade quinacrine (mepacrine) used historically for malaria and other conditions [1].
Quinacrine is an acridine derivative that was historically investigated for its antimicrobial properties [1] [2]. The following table summarizes its key aspects as a potential antibacterial agent:
| Aspect | Details |
|---|---|
| Chemical Grouping | 9-aminoacridine derivative [1] [2] |
| Historical Status | Early antibacterial investigations were largely superseded by penicillin in the 1940s [1] [2] |
| General Mechanism of Action (for related Acridines) | Some acridines, like acriflavine, are known to act as fluorescent dyes that intercalate into nucleic acids, thereby inhibiting bacterial and viral replication [1] [2]. |
| Modern Research Context | Research interest has shifted to other therapeutic areas, including its potential as an anti-cancer agent and for treating prion diseases [1] [2] [3]. |
The diagram below illustrates the shift in research focus for quinacrine and related acridines over time:
l-Atabrine dihydrochloride is a less active enantiomer of the well-established antimalarial drug quinacrine, belonging to the 9-aminoacridine family of synthetic compounds. This chemical derivative has gained significant attention in neuroscience and infectious disease research due to its documented antiprion activity, offering potential as a therapeutic agent against prion-related disorders such as Creutzfeldt-Jakob disease. With the molecular formula C₂₃H₃₂Cl₃N₃O and a molecular weight of 472.88 g/mol, this compound presents as a light yellow to yellow solid at room temperature [1]. The compound is designated for research use only and is not approved for human therapeutic applications, though its structural parent quinacrine has an extensive history of clinical use for malaria, giardiasis, and tapeworm infections, providing valuable insights into its pharmacokinetic and safety profiles [2] [3].
The interest in this compound as an antiprion agent stems from the pressing need for effective treatments against transmissible spongiform encephalopathies (TSEs), a group of progressive neurodegenerative conditions characterized by the conversion of normal cellular prion protein (PrPᴼ) to an abnormal scrapie isoform (PrPˢᶜ). This structural transition triggers a cascade of pathological events including protein aggregation, neuronal dysfunction, and ultimately fatal neurodegeneration. While the exact molecular mechanisms underlying this compound's antiprion activity remain under investigation, current evidence suggests it may interfere with multiple stages of the prion conversion process, potentially through direct interaction with prion proteins, disruption of membrane cholesterol domains, or modulation of cellular pathways essential for prion propagation [4].
The antiprion activity of this compound appears to involve multiple complementary mechanisms that target different aspects of prion propagation. Research suggests that this compound may act through both direct binding to prion proteins and indirect modulation of cellular factors required for prion conversion and accumulation. Unlike many therapeutic agents that target a single pathway, this compound's polypharmacological approach may be particularly advantageous against complex neurodegenerative processes, potentially explaining its efficacy in cellular models of prion disease [4].
One proposed mechanism involves the redistribution of cellular cholesterol, whereby this compound disrupts cholesterol-rich membrane domains that serve as platforms for prion conversion. This membrane destabilization potentially interferes with the conformational transition of PrPᴼ to PrPˢᶜ by altering the lipid environment necessary for this process. Additionally, evidence suggests that this compound may function as a lysosomotropic agent, accumulating within acidic compartments like lysosomes and endosomes where prion conversion may occur. By altering the pH and enzymatic activity of these organelles, the compound may create an environment less favorable for prion propagation [4]. Structural studies indicate that the acridine backbone of this compound enables direct interaction with prion proteins, potentially stabilizing the native conformation of PrPᴼ or disrupting the β-sheet-rich structure of PrPˢᶜ aggregates, though these interactions require further characterization at the molecular level.
The following diagram summarizes the key proposed mechanisms through which this compound exerts its antiprion effects:
This compound requires specific handling and preparation protocols to ensure stability and reproducibility in experimental settings. The compound should be stored as a powder at 4°C in sealed containers protected from moisture to maintain long-term stability. For working solutions, prepare stock concentrations in appropriate solvents based on your experimental requirements [1].
Table 1: Stock Solution Preparation Guidelines
| Solvent | Maximum Concentration | Storage Conditions | Special Considerations |
|---|---|---|---|
| DMSO | 20 mg/mL (42.29 mM) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | Hygroscopic DMSO impacts solubility; use newly opened containers |
| Water | 50 mg/mL (105.74 mM) | -80°C for 6 months; -20°C for 1 month | Requires ultrasonic assistance for complete dissolution |
| In Vivo Formulation | 2 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare fresh daily for animal studies | Yields clear solution suitable for various administration routes |
When preparing stock solutions, brief sonication (5-10 minutes) is typically required to achieve complete dissolution. Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to compound degradation and decreased efficacy. For cell culture applications, dilute stock solutions directly into culture media to achieve the desired working concentration, ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [1].
This protocol describes the use of this compound in scrapie-infected neuroblastoma cells (ScN2a), a well-established cellular model for studying prion propagation and screening antiprion compounds.
Materials Required:
Procedure:
Table 2: Typical Dosing Regimen for Antiprion Studies
| Assay Type | Concentration Range | Treatment Duration | Expected Efficacy |
|---|---|---|---|
| Initial Screening | 0.1-10 μM | 72-96 hours | IC₅₀ typically 1-5 μM for PrPˢᶜ clearance |
| Dose-Response | 0.5, 1, 2, 4, 8 μM | 96 hours | Concentration-dependent reduction in PrPˢᶜ signal |
| Time-Course | 2-5 μM | 24, 48, 72, 96 hours | Time-dependent increase in PrPˢᶜ clearance |
| Cytotoxicity | 1-20 μM | 48-96 hours | CC₅₀ typically >10-15 μM in most cell lines |
Proteinase K Resistance Assay: The proteinase K (PK) resistance of PrPˢᶜ is a hallmark biochemical property that distinguishes it from the normal PrPᴼ isoform. This assay provides a quantitative measure of prion load in treated versus untreated cells.
Immunofluorescence Detection: Visualize PrPˢᶜ accumulation in situ using immunofluorescence microscopy.
Cell Viability Assessment: Determine the therapeutic window by assessing compound cytotoxicity.
The use of this compound extends beyond its direct application as an antiprion agent, serving as a valuable chemical tool for probing fundamental mechanisms of prion propagation. In chemical genetic approaches, small molecules like this compound can be used to acutely inhibit specific cellular processes, offering advantages over traditional genetic methods that may be subject to compensatory mechanisms or redundancy [4]. By employing global approaches to identify the cellular targets of this compound, researchers can uncover novel pathways essential for prion propagation that might not be identified through conventional genetic screens.
Reverse screening strategies using this compound as a molecular bait have proven particularly valuable in prion research. Affinity chromatography with immobilized this compound allows for the systematic identification of cellular binding partners that mediate its antiprion effects. When designing such experiments, it is crucial to incorporate appropriate linker molecules (such as polyethylene glycol or amino-caproylaminopentyloxy linkers) between the compound and chromatography matrix to minimize steric hindrance while maintaining antiprion activity [4]. Complementary yeast-based genetic approaches, including haploinsufficiency profiling, synthetic lethality screens, and genome-wide overexpression screens, provide powerful alternative methods for identifying drug targets and mechanisms of action without requiring chemical modification of the compound.
The translational potential of this compound is supported by the extensive clinical history of its parent compound, quinacrine, which has been used in millions of patients for malaria prophylaxis and treatment of various conditions including giardiasis, tapeworm infections, lupus erythematosus, and rheumatoid arthritis [2] [3]. This established safety profile facilitates the potential repurposing of related compounds for new indications such as prion diseases. Importantly, clinical trials have been conducted investigating quinacrine in Creutzfeldt-Jakob disease (ClinicalTrials.gov Identifiers: NCT00183092, NCT00104663), providing preliminary evidence for the potential application of acridine-based compounds in prion disorders [2].
Toxicity Profile: this compound is generally well-tolerated in cellular systems at concentrations effective for antiprion activity (typically 1-5 μM). However, researchers should be aware of potential cytotoxic effects at higher concentrations, including:
When moving to in vivo models, note that the parent compound quinacrine has specific tissue distribution patterns, with the highest concentrations found in liver, spleen, lungs, and adrenal glands, and lowest concentrations in brain, heart, and skeletal muscle [2]. This distribution may impact efficacy in neurological conditions and should be considered when designing animal studies.
Regulatory Status: this compound is sold explicitly for research use only and is not for human consumption or therapeutic use [1] [5]. Researchers must adhere to all applicable safety guidelines when handling this compound, including:
l-Atabrine dihydrochloride, also known as the less active enantiomer of quinacrine, is a chemical compound of significant interest in biomedical research. This compound, with the CAS number 56100-42-6, represents the stereoisomeric form of the classic antimalarial drug quinacrine (commonly known as mepacrine or Atabrine). The molecular formula of this compound is C({23})H({32})Cl({3})N({3})O, with a molecular weight of 472.88 g/mol [1]. The compound features a defined stereocenter that distinguishes it from its more active d-enantiomer counterpart, which has implications for its biological activity and research applications.
Originally developed as an antimalarial agent, quinacrine and its enantiomers have found renewed research interest for their potential applications in various fields, including antiprion investigations and antibacterial studies [1] [2]. The l-enantiomer form is particularly valuable in comparative studies aimed at understanding structure-activity relationships and stereoselective biological interactions. As a research compound, this compound is classified exclusively for laboratory use and is not intended for human consumption or clinical application [1].
This compound exhibits specific physicochemical properties that directly influence its handling, storage, and experimental applications. The compound typically presents as a light yellow to yellow solid at room temperature, with defined solubility characteristics in various solvents [2]. Its chemical structure contains multiple functional groups that contribute to both its research utility and storage requirements, including a chloro-substituted acridine ring system and a diethylpentane diamine side chain with stereochemical specificity [1].
The compound's hydrogen bonding capacity (3 donors and 4 acceptors) and moderate complexity (rated 461 on complexity scale) contribute to its solubility profile and stability considerations [1]. These molecular characteristics necessitate specific storage conditions to maintain chemical integrity and research reliability over extended periods.
Proper storage of this compound is essential for maintaining its stability and ensuring experimental reproducibility. The following table summarizes the optimal storage parameters based on current manufacturer specifications:
Table 1: Storage Conditions for this compound
| Storage Form | Temperature | Duration | Additional Protection |
|---|---|---|---|
| Powder | -20°C | 3 years | Sealed container, protect from moisture |
| Powder | 4°C | 2 years | Sealed container, protect from moisture |
| Solution (solvent) | -80°C | 6 months | Depending on solvent system |
| Solution (solvent) | -20°C | 1 month | Depending on solvent system |
| Shipping | Room temperature | Few days | Stable under ordinary shipping conditions |
For long-term storage, the powder form demonstrates optimal stability when maintained at -20°C in a sealed, moisture-protected environment [1] [2]. Under these conditions, the compound remains stable for approximately three years without significant degradation. Alternatively, storage at 4°C (refrigerator temperature) provides a two-year stability window, offering flexibility for frequently accessed materials. The solution form of this compound requires more stringent temperature control, with -80°C recommended for extended storage (up to 6 months) and -20°C suitable for shorter-term storage (1 month) [1].
Critical to the compound's stability is protection from moisture, which can accelerate degradation processes. Researchers should ensure containers remain securely sealed and consider using desiccants in storage environments. For shipping purposes, this compound has demonstrated stability at ambient temperature for the duration typical of standard transportation processes [1].
Understanding the solubility properties of this compound is fundamental to designing appropriate experimental systems. The compound exhibits varying solubility in different solvents, as quantified in the following table:
Table 2: Solubility Profile of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Application Notes |
|---|---|---|---|
| H(_2)O (Water) | ~50 mg/mL | ~105.74 mM | Primary aqueous stock |
| DMSO | ~20 mg/mL | ~42.29 mM | Primary organic stock |
| Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) | ≥2 mg/mL | ≥4.23 mM | In vivo applications |
| Formulation 2 (10% DMSO + 90% 20% SBE-β-CD in Saline) | ≥2 mg/mL | ≥4.23 mM | Enhanced aqueous solubility |
| Formulation 3 (10% DMSO + 90% Corn Oil) | ≥2 mg/mL | ≥4.23 mM | Lipid-based systems |
The compound demonstrates high aqueous solubility (~50 mg/mL), making it suitable for biological systems without requiring complex solvent systems [1]. In DMSO, which is commonly used for cell culture applications, the solubility remains substantial at approximately 20 mg/mL. For specialized in vivo applications, several formulation approaches have been developed that maintain adequate solubility while minimizing potential solvent toxicity.
Three primary formulations have been established for animal studies, with Formulation 1 being the most widely applicable:
Table 3: Preparation of In Vivo Formulations
| Formulation | Component Addition Sequence | Preparation Instructions | Storage Conditions |
|---|
| Formulation 1 | 1. 10% DMSO 2. 40% PEG300 3. 5% Tween80 4. 45% Saline | Add co-solvents sequentially with mixing between each addition | -80°C for 6 months -20°C for 1 month | | Formulation 2 | 1. 10% DMSO 2. 90% 20% SBE-β-CD in Saline | Prepare SBE-β-CD solution first, then add to DMSO stock | -80°C for 6 months -20°C for 1 month | | Formulation 3 | 1. 10% DMSO 2. 90% Corn Oil | Add DMSO stock directly to corn oil with vigorous mixing | -80°C for 6 months -20°C for 1 month |
Critical Note: The sequential addition of components must be strictly followed, and each component should be thoroughly mixed before adding the next. The solution should be visually clear before proceeding to the next addition step or administration to research subjects.
This compound serves as an important tool compound in various research contexts, primarily functioning as a comparative enantiomer in studies investigating the stereoselective activities of quinacrine derivatives [1]. While identified as the "less active enantiomer" of quinacrine, it displays measurable antibacterial effects and has been investigated for antiprion activity [1] [2] [3]. This compound is particularly valuable in mechanistic studies aimed at distinguishing stereospecific versus non-specific drug interactions.
The biological activity of this compound must be understood in the context of its relationship to the racemic mixture (mepacrine/quinacrine), which has broader medical applications. Mepacrine has historical and contemporary uses as an antiprotozoal agent (particularly for giardiasis), as a therapeutic for lupus erythematosus, and as a sclerosing agent for pneumothorax prophylaxis [4]. Additionally, its fluorescent properties have made it valuable as an epifluorescent dye for cellular visualization, particularly for platelet tracking where it accumulates in dense granules [4].
Objective: Evaluate the effect of this compound on prion propagation in cellular models
Background: Based on research demonstrating differential inhibition of prion propagation by enantiomers of quinacrine [2]
Materials: Prion-infected neuroblastoma cell line (e.g., ScN2a cells), this compound stock solutions, d-Atabrine dihydrochloride (comparative control), cell culture reagents, immunoblotting equipment for PrP(^Sc) detection
Procedure:
Expected Outcomes: this compound is expected to show reduced antiprion activity compared to the d-enantiomer, consistent with its characterization as the less active form [2] [3]
Objective: Assess antibacterial properties of this compound against selected bacterial strains
Materials: Bacterial strains (e.g., Gram-positive and Gram-negative representatives), Mueller-Hinton broth/agar, this compound stock solutions, antibiotic controls, sterile consumables
Procedure:
Interpretation: Compare MIC/MBC values with those of the d-enantiomer and standard antibiotics to evaluate relative potency and spectrum of activity
The mechanism of action of this compound can be understood through the known pharmacological activities of the racemic quinacrine mixture, while recognizing that its stereochemistry likely influences specific interactions and potency. The following diagram illustrates key molecular pathways affected by quinacrine compounds:
Figure 1: Molecular Pathways and Mechanisms of Quinacrine Compounds
This compound shares the fundamental molecular targets of racemic quinacrine, though with potentially reduced potency due to its stereochemical configuration. The primary mechanisms include:
Membrane Interactions: The compound disrupts protozoal cell membranes through intercalation, contributing to its antiprotozoal effects [4]. This mechanism is particularly relevant for its historical use against Giardia infections and malaria.
Enzyme Inhibition: this compound functions as a histamine N-methyltransferase (HNMT) inhibitor, potentially increasing local histamine concentrations and contributing to immunomodulatory effects [4].
Signaling Pathway Modulation: The compound inhibits NF-κB signaling, a key pathway in inflammatory responses and cell survival, while simultaneously activating p53-mediated pathways associated with cell cycle regulation and apoptosis [4].
Prion Protein Interactions: Similar to the racemic mixture, this compound binds to prion proteins, inhibiting the formation of pathogenic aggregates in experimental models, though clinical translation has proven challenging potentially due to blood-brain barrier limitations and emergence of drug-resistant prion strains [4] [2].
Researchers working with this compound must implement appropriate safety measures to minimize potential risks. While specific GHS hazard classifications for this enantiomer are not fully detailed in the available literature, precautions should be guided by the known properties of the racemic quinacrine compound, which has established safety concerns [4].
Important safety considerations include:
Personal Protective Equipment: Wear appropriate gloves, lab coat, and eye protection when handling the compound, particularly during weighing and solution preparation where dust or aerosols may be generated.
Engineering Controls: Use chemical fume hoods or biosafety cabinets for procedures that may generate airborne particles, such as powder weighing and sonication.
Health Monitoring: Be aware that the racemic quinacrine compound has been associated with various adverse effects, including toxic psychosis and other psychiatric symptoms in clinical settings [4] [5]. While these effects are primarily reported at therapeutic doses, researchers should exercise caution.
This compound is explicitly designated "for research use only, not for human use" [1]. This classification restricts application to laboratory investigations and excludes human consumption or therapeutic administration.
The racemic drug quinacrine (mepacrine) has faced varying regulatory status across different jurisdictions. As of August 2020, approved formulations were not commercially available in the United States, though compounding pharmacies could potentially prepare the drug [4]. This regulatory landscape underscores the importance of maintaining clear distinctions between the research chemical this compound and potential pharmaceutical applications.
Precipitation in Aqueous Solutions: If compound precipitation occurs during dilution from DMSO stock into aqueous buffers, consider implementing slower addition rates with vigorous mixing, pre-warming aqueous solutions, or using alternative solvent systems such as cyclodextrin complexes.
Loss of Activity: Suspected compound degradation can be minimized by strict adherence to recommended storage conditions, use of single-use aliquots, and verification of stock solution concentrations through UV-Vis spectroscopy (quinacrine compounds have characteristic absorption maxima around 420-450 nm).
Cellular Toxicity in Assays: Observation of unexpected cytotoxicity may require optimization of treatment concentrations and exposure times. Consider implementing more frequent medium changes with fresh compound to maintain stable concentrations while reducing potential buildup of metabolites.
Analytical Verification: Periodically verify compound identity and purity in research samples using HPLC or LC-MS methods, particularly for long-term studies.
Positive Controls: Include the d-enantiomer (d-Atabrine dihydrochloride, CAS 56100-41-5) as a comparative control in experiments evaluating biological activity to confirm expected enantiomeric differences.
Solvent Compatibility Screening: When developing new assay systems, empirically determine optimal solvent conditions by testing multiple formulations at small scale before proceeding to full experiments.
This compound serves as an important research tool for investigating stereoselective biological effects of quinacrine derivatives. Its defined storage requirements (-20°C for powder, -80°C for solutions) and solubility characteristics enable reproducible experimental outcomes across various research applications. While characterized as the less active enantiomer, it remains valuable for comparative studies of antibacterial and antiprion mechanisms, particularly when used alongside its d-enantiomer counterpart. Researchers should adhere to recommended handling protocols and regulatory guidelines to ensure both experimental success and laboratory safety.
The table below summarizes the fundamental chemical and physical properties of this compound as reported by commercial suppliers for research use [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 56100-42-6 [1] [2] [3] |
| Molecular Formula | C₂₃H₃₂Cl₃N₃O [1] [2] [3] |
| Molecular Weight | 472.88 g/mol [1] [2] [3] |
| Chemical Name | 6-chloro-N-[(2R)-5-(diethylamino)pentan-2-yl]-2-methoxyacridin-9-amine dihydrochloride [2] |
| Appearance | Light yellow to yellow solid [1] [4] |
| Purity | ≥98% [2] [3] |
| Biological Activity | Less active enantiomer of quinacrine; displays antiprion activity [1] [2] [3] |
The following section details the preparation of stock solutions from the solid compound. Important Note: This product is stated to be for research use only and not for human consumption or therapeutic use [1] [2] [3].
The table below provides calculations for preparing stock solutions of varying concentrations, based on the solubility data from the search results [1] [2].
| Concentration | Volume Prepared | Mass of Compound Required |
|---|---|---|
| 10 mM | 1 mL | 4.73 mg |
| 50 mM | 1 mL | 23.64 mg |
| 100 mM | 1 mL | 47.29 mg |
Calculations and Weighing
Solvent Addition and Solubilization
Aliquoting and Storage
The following diagram outlines the key decision points and steps in the process of reconstituting this compound for your experiments.
This compound is a less active enantiomer of the well-known drug quinacrine [1] [2]. Quinacrine itself is an acridine derivative with a long history of therapeutic use, including as an antimalarial, an anti-giardial agent, and in the treatment of lupus erythematosus and rheumatoid arthritis [3] [4]. The interest in this compound in modern research stems primarily from its documented antiprion activity [1] [2]. Recent high-throughput screening efforts have also identified the parent compound, quinacrine, as a potent downregulator of the transcription factor FoxP3 in regulatory T-cells (Tregs), suggesting a promising new application in cancer immunotherapy [5]. These notes summarize the key biological assays and mechanisms of action relevant to this compound.
The table below summarizes the primary biological activities of this compound and its related compound, quinacrine, as reported in the literature.
Table 1: Documented Biological Activities of this compound and Quinacrine
| Biological Activity | Reported Model/Assay | Key Quantitative Findings | Significance/Mechanism |
|---|---|---|---|
| Antiprion Activity | In vitro pharmacological profiling [1] [2] | Identified as a primary, characterized activity for the l-enantiomer [1] [2]. | Suggests potential for research into prion diseases. |
| FoxP3 Downregulation (Immunosuppression Inhibition) | Phenotypic high-throughput screen in primary human CD3+ T cells; Flow cytometry [5] | Quinacrine (racemic): IC~50~ ~ 4.38 µM; Max suppression: 95.9% [5] | Targets Tregs by interfering with FoxP3 DNA-binding, inhibiting its suppressive function and boosting anti-tumor immunity [5]. |
| Phospholipase A2 (PLA2) Inhibition | Cell biological experiments [4] | Established as a known inhibitor [4]. | Acts on the arachidonic acid pathway, contributing to anti-inflammatory and potential antineoplastic effects [3] [4]. |
| Multi-Drug Resistance Modulation | Cancer cell line studies [3] | Investigated as a potential mechanism [3]. | Enhances efficacy of other chemotherapeutic agents. |
| p53, NF-κB, and AKT Pathway Modulation | Various cancer and signaling models [3] [4] | Multiple targets within these key pathways identified [3] [4]. | Contributes to its potential role as an adjuvant cancer therapy. |
Protocol 1: FoxP3 Downregulation Assay in Human Primary T-Cells [5]
This protocol is adapted from a 2025 study that identified quinacrine as a regulator of FoxP3.
Protocol 2: General In Vitro Antiprion Activity Screening
While specific assay details for l-Atabrine are not provided in the search results, a general framework for such assays is outlined below based on its classification.
Recent research has elucidated that a group of 9-amino-acridines, including quinacrine, can selectively abrogate the suppressive functions of regulatory T-cells (Tregs) [5]. The primary mechanism involves direct interference with the DNA-binding activity of the key Treg transcription factor FoxP3 [5]. This disruption inhibits the expression of FoxP3-regulated downstream genes (such as CD25, CTLA4, CD73, and CD39), which are critical for Treg function. The inhibition of FoxP3 then creates an auto-regulatory feedback loop that further reduces FoxP3 expression itself. The resulting loss of Treg suppression allows effector T-cells to mount a more robust anti-tumor immune response, as demonstrated in both patient samples and mouse tumor models [5]. Beyond this immunomodulatory effect, quinacrine is also a known inhibitor of Phospholipase A2 (PLA2), impacting the arachidonic acid pathway, and has been reported to influence other critical signaling nodes like NF-κB, p53, and AKT [3] [4].
The following diagram illustrates the core mechanism of FoxP3 inhibition and its immunological consequences:
Diagram 1: Mechanism of l-Atabrine/Quinacrine in Inhibiting Treg Function. The compound directly interferes with FoxP3 DNA-binding, disrupting the expression of key Treg genes and their suppressive function, ultimately enhancing anti-tumor immunity [5].
The broader, multi-target pharmacological profile of quinacrine and its analogs can be visualized as follows:
Diagram 2: Multi-Target Pharmacology of l-Atabrine/Quinacrine. The compound is known to interact with multiple cellular targets and pathways, contributing to its diverse observed biological activities [3] [4] [5].
This compound is the less active enantiomer of quinacrine, a synthetic compound belonging to the 9-aminoacridine family with demonstrated antiprion activity [1]. This compound has a long history of therapeutic use, initially developed as an antimalarial agent, and has since been investigated for various applications including parasitic infections, inflammatory conditions, and more recently, as a potential antineoplastic agent [2] [3]. The molecular structure of this compound features a heterocyclic three-ring system with a chloro-methoxy acridine core and a diethylaminopentane side chain, contributing to its DNA intercalation properties and diverse biological activities [2].
Research interest in this compound has expanded due to its potential effects on multiple signaling pathways, including modulation of NF-κB, p53, and AKT pathways [2]. Recent studies have also highlighted its potential role in cancer immunotherapy through regulation of FoxP3+ regulatory T cells (Tregs), suggesting its utility in overcoming tumor-induced immunosuppression [4]. These multifaceted mechanisms position this compound as a valuable tool compound for investigating various biological processes and developing novel therapeutic strategies.
Table 1: Fundamental chemical properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 56100-42-6 [1] |
| Molecular Formula | C₂₃H₃₂Cl₃N₃O [1] |
| Molecular Weight | 472.88 g/mol [1] |
| Appearance | Light yellow to yellow solid [1] |
| Purity | >95% (HPLC) |
Table 2: Solvent compatibility and preparation parameters
| Solvent | Maximum Solubility | Recommended Stock Concentration | Storage Conditions |
|---|---|---|---|
| DMSO | 20 mg/mL (42.29 mM) [1] | 10-20 mg/mL | -80°C for 6 months; -20°C for 1 month |
| Water | 50 mg/mL (105.74 mM) [1] | 10-50 mg/mL | -80°C for 6 months; -20°C for 1 month |
Materials Required:
Procedure for DMSO Stock Solution:
Procedure for Aqueous Stock Solution:
Critical Notes:
General Cell Culture Medium Dilution:
Recommended Working Concentrations:
Protocol 1: Solution for Intraperitoneal or Intravenous Administration
Protocol 2: Alternative Formulation for Oral Gavage
Protocol 3: Corn Oil Formulation for Prolonged Dosing
Table 3: Working solution formulations and their applications
| Formulation | Composition | Recommended Use | Stability |
|---|---|---|---|
| Cell Culture Ready | Diluted in culture medium | In vitro cell-based assays | Use immediately |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [1] | IP/IV injection in animal studies | Prepare fresh |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) [1] | Oral gavage administration | 24 hours at 4°C |
| Protocol 3 | 10% DMSO, 90% corn oil [1] | Prolonged dosing studies | Use immediately |
Cell Viability and Cytotoxicity Assay:
FoxP3 Downregulation Assay (Treg Suppression) [4]:
DNA Binding and Intercalation Assay:
NF-κB Pathway Modulation Assay:
The following diagram illustrates the experimental workflow for preparing and applying this compound working solutions in cell-based assays:
This compound and its parent compound quinacrine exhibit multiple mechanisms of action that contribute to their biological activities:
The following diagram summarizes the key molecular mechanisms and signaling pathways affected by this compound and related quinacrine compounds:
Table 4: Troubleshooting guide for this compound working solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation in working solution | Rapid dilution, solvent incompatibility | Prepare intermediate dilutions, ensure compatibility with final buffer |
| Reduced biological activity | Degradation due to improper storage, repeated freeze-thaw | Use fresh aliquots, verify storage conditions, minimize freeze-thaw cycles |
| High background in cellular assays | Solvent cytotoxicity, autofluorescence | Include proper vehicle controls, optimize concentration, use appropriate filters |
| Inconsistent results between experiments | Solution concentration variability, cell passage differences | Standardize preparation protocols, use consistent cell passage numbers |
| Poor solubility in aqueous buffers | Limited aqueous solubility | Use recommended formulation protocols, consider stock solutions in DMSO |
Q1: What is the fundamental solubility profile of l-Atabrine dihydrochloride? this compound is a poorly water-soluble drug. Its solubility can be enhanced using specific solvents. For experimental purposes, the following concentrations in common solvents have been reported [1]:
Q2: Why is improving the solubility of drugs like this compound so important in drug development? A drug's aqueous solubility is directly linked to its dissolution rate and bioavailability, which is its ability to be absorbed and exert a therapeutic effect [2]. It is estimated that up to 40% of marketed drugs and 70-90% of new drug candidates suffer from poor solubility, leading to low bioavailability, diminished therapeutic effects, and the need for higher dosages which can increase the risk of toxicity [2] [3]. Enhancing solubility is therefore a critical step in pre-formulation research.
Q3: What are the most common strategies to enhance drug solubility in a research setting? Strategies can be broadly divided into conventional and advanced nanotechnological approaches. The choice depends on the nature of your experiment, the intended route of administration, and the physicochemical properties of the drug [2] [3].
This section outlines a logical workflow for selecting and testing a solubilization strategy, from simple to complex.
The diagram below outlines a decision-making pathway for selecting the most appropriate solubilization method for your research on this compound.
Protocol 1: Simple Solvent/Co-solvent Method This is the first and most straightforward approach to try for in vitro assays.
Protocol 2: Liposome Encapsulation This advanced protocol is suitable for in vivo studies or cellular experiments where a nanocarrier can improve delivery and bioavailability.
The table below compares the most relevant techniques for a research environment, referencing established methods in the literature.
| Technique | Mechanism | Pros | Cons | Best for Research Stage |
|---|---|---|---|---|
| Co-solvents (DMSO, Ethanol, PEG) [1] [3] | Reduces aqueous environment polarity. | Simple, fast, low cost. | High concentrations can be toxic to cells; risk of precipitation upon dilution. | Initial in vitro screening. |
| Liposomes [2] [3] | Encapsulates drug in a lipid bilayer. | Biocompatible, can target delivery, reduces systemic toxicity. | Complex preparation, stability issues, low drug loading. | Advanced in vitro & in vivo studies. |
| Micelles (using surfactants) [3] | Entraps drug in surfactant's hydrophobic core. | Small size, simple preparation, can enhance permeability. | Low stability upon dilution (below CMC), surfactant toxicity concerns. | Solubility enhancement for permeable drugs. |
| Nanocrystals [3] | Pure drug particles reduced to nano-scale. | Very high drug loading, applicable to almost all drugs, improved dissolution. | Requires specialized equipment for milling or precipitation, physical stability. | Preclinical development of poorly soluble drugs. |
| Cyclodextrin Complexation [3] | Drug molecule is included in cyclodextrin's hydrophobic cavity. | Does not require chemical modification, well-established. | Limited capacity for large molecules, can be expensive, cytotoxicity of some derivatives. | Stabilizing drugs in aqueous solution. |
The International Council for Harmonisation (ICH) provides the core guidelines (Q1A-Q1F) for stability testing of drug substances and products to ensure quality, safety, and efficacy [1] [2]. Forced degradation studies are a critical part of this process, designed to identify likely degradation products, establish degradation pathways, and validate stability-indicating analytical methods [3] [4].
The table below outlines the standard stress conditions used in these studies.
| Stress Condition | Typical Parameters | Purpose |
|---|---|---|
| Acidic Hydrolysis | e.g., 2M HCl at elevated temps (e.g., 80°C) [3] | To assess susceptibility to acid-catalyzed degradation. |
| Basic Hydrolysis | e.g., 1M NaOH at elevated temps (e.g., 80°C) [3] | To assess susceptibility to base-catalyzed degradation. |
| Oxidative Stress | e.g., 3%-15% Hydrogen Peroxide (H₂O₂) at elevated temps [3] | To evaluate reactivity with oxidative agents. |
| Photolytic Stress | Exposure to UV/Visible light (e.g., 500 W/m²) [3] | To determine photosensitivity and required light protection. |
| Thermal Stress | Solid state or solution at elevated temperatures (e.g., 80°C) [3] [4] | To understand the effect of heat on the drug substance. |
The following diagram illustrates the general workflow for conducting a forced degradation study, which can be adapted for L-Atabrine dihydrochloride.
The core of the experimental protocol involves the following steps, which are consistent across pharmaceutical stability testing [3] [4]:
To obtain the specific information you need, I suggest the following actions:
The table below summarizes the recommended storage conditions for different forms of the product:
| Form | Temperature | Duration | Key Condition |
|---|---|---|---|
| Powder [1] | -20°C | 3 years | Sealed, protected from moisture |
| Powder [1] | 4°C | 2 years | Sealed, protected from moisture |
| Powder (alternative recommendation) [2] | 2-8°C | (Stable for 36 months when lyophilized) | Lyophilized, desiccated |
| Solution (in DMSO) [1] [3] | -80°C | 6 months | Sealed storage, away from moisture |
| Solution (in DMSO) [1] [3] | -20°C | 1 month | Sealed storage, away from moisture |
The following diagram outlines the recommended workflow for storing and reconstituting this compound to ensure its stability throughout your experiments.
The table below summarizes the key physicochemical and solubility properties of l-Atabrine dihydrochloride essential for formulation work [1] [2].
| Property | Value / Description |
|---|---|
| Molecular Weight | 472.88 g/mol [1] [2] |
| CAS Number | 56100-42-6 [1] [2] |
| Chemical Formula | C₂₃H₃₂Cl₃N₃O [1] [2] |
| Appearance | Light yellow to yellow solid [1] [2] |
| In Vitro Solubility (Water) | 50 mg/mL (105.74 mM), requires ultrasonication [1] [2] |
| In Vitro Solubility (DMSO) | 20 mg/mL (42.29 mM), requires ultrasonication; use newly opened, hygroscopic DMSO [1] [2] |
Here are detailed methodologies for preparing stock solutions using different solvent systems for various experimental applications [1] [2].
This protocol uses a co-solvent system to achieve a clear solution suitable for in vivo administration.
This method employs a cyclodextrin derivative to solubilize the compound in a predominantly aqueous environment.
l-Atabrine (quinacrine) is a 9-aminoacridine derivative [3]. Modern research focuses on advanced formulation strategies to overcome the solubility and bioavailability challenges common to this class of drugs [4] [5].
The following diagram illustrates a strategic workflow for enhancing this compound solubility, integrating both standard techniques and advanced technologies.
Q1: My solution of this compound in DMSO has precipitated after storage. What should I do? A: this compound solutions are sensitive to moisture. Hygroscopic DMSO can absorb water from the atmosphere, leading to precipitation.
Q2: I need to administer this compound to animals, but the final concentration in the vehicle is too low. How can I increase the dosing concentration? A: The standard protocols aim for a balance of solubility and biocompatibility. To increase the dose:
Q3: Why does my clear stock solution become cloudy when I add it to my aqueous cell culture medium? A: This is a classic "solvent shift" precipitation. The compound is soluble in the organic solvent (DMSO) but precipitates upon rapid dilution into the aqueous buffer.
Q1: Why does l-Atabrine dihydrochloride precipitate in my aqueous stock solutions? this compound has a finite solubility in water, approximately 105.74 mM (or about 50 mg/mL) at room temperature [1] [2]. If you attempt to prepare a stock solution at or near this concentration, any minor change in temperature, pH, or solvent evaporation can push the solution past its saturation point, leading to precipitation. This is because the dissolved drug molecules spontaneously revert to a more stable, solid state when the solution becomes supersaturated [3].
Q2: What is the solubility of this compound in different solvents? The solubility varies significantly by solvent. Here is a summary of the available quantitative data:
| Solvent | Solubility | Condition / Note |
|---|---|---|
| Water [1] [2] | ~50 mg/mL (~105.74 mM) | Need ultrasonic treatment |
| DMSO [1] [2] | ~20 mg/mL (~42.29 mM) | Hygroscopic DMSO; use newly opened |
The following methodologies are adapted from supplier data and principles of supersaturation.
This protocol is for preparing a concentrated stock solution in water.
These protocols use co-solvents and polymers to create stable, supersaturated solutions for animal studies. The target concentration for these formulations is ≥ 2 mg/mL [2].
Formulation 1: Aqueous-based solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Formulation 2: Cyclodextrin-based solution (10% DMSO, 90% SBE-β-CD in Saline)
Formulation 3: Oil-based suspension (10% DMSO, 90% Corn Oil)
The following flowchart outlines a systematic approach to diagnosing and resolving precipitation issues.
Understanding the underlying theory can help in designing better experiments. The "spring-parachute" approach is key to managing supersaturation [3].
While the searched literature does not specify the exact stability of l-Atabrine dihydrochloride under repeated freeze-thaw cycles, the provided storage recommendations from suppliers suggest a need for stable, low-temperature conditions [1] [2].
The table below summarizes the key storage information for this compound:
| Form | Temperature | Duration | Condition |
|---|---|---|---|
| Powder | -20°C | 3 years | Sealed storage, protect from moisture [1] |
| Powder | 4°C | 2 years | Sealed storage, protect from moisture [1] |
| Solution (DMSO) | -80°C | 6 months | Sealed storage, away from moisture [1] [2] |
| Solution (DMSO) | -20°C | 1 month | Sealed storage, away from moisture [1] [2] |
The freeze-thaw (F/T) method is used in pharmaceuticals to enhance the physical and chemical stability of formulations. However, the process itself introduces physical stresses that can degrade compounds or change the properties of formulations if not controlled [3].
The following factors are crucial for maintaining stability during F/T cycles, based on general pharmaceutical science [3]:
To determine the stability of your specific sample, you can design a forced degradation study. The workflow for this experiment is outlined below:
Methodology Details:
| Question | Answer & Troubleshooting Tip |
|---|---|
| How many freeze-thaw cycles can my solution undergo? | Unknown for this specific compound. The safe number of cycles must be empirically determined using the protocol above. Supplier data suggests stability for at least 1 month at -20°C, implying limited F/T tolerance [1] [2]. |
| My solution precipitated after thawing. What should I do? | Probable Cause: The compound may have crystallized out or undergone physical degradation due to F/T stress. Action: Gently warm the vial and vortex. If the precipitate does not fully dissolve, do not use it for experiments, as concentration and activity are compromised. Re-prepare a fresh stock and avoid F/T cycles for that formulation. | | How can I improve stability during freezing? | Consider reformulating with cryoprotectants. For aqueous solutions, sucrose (5-10%) or trehalose can be effective. For DMSO stocks, ensure the solvent concentration is high enough to prevent ice crystal formation [3]. |
The table below summarizes the key information available for this compound. [1] [2]
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Chemical Formula | C₂₃H₃₂Cl₃N₃O [1] [2] |
| Molecular Weight | 472.88 g/mol [1] [2] |
| CAS Number | 56100-42-6 [1] [2] |
| Description | Less active enantiomer of quinacrine; displays antiprion activity. [1] [2] |
| Primary Biological Activity | Antiprion activity (less active than the other enantiomer) [1] |
| Research Use | For research use only. Not for human therapeutic use. [1] |
To understand the context, it is essential to know about quinacrine, the compound from which l-Atabrine is derived. Quinacrine is a racemic mixture, meaning it contains both "d" and "l" enantiomers.
Your query specifically asks for a comparison between the "l" and "d" forms of Atabrine. The available scientific literature from this search does not contain experimental data that directly compares the two isolated enantiomers across different biological assays.
The key evidence gap is that:
To objectively compare the activity of l- and d-Atabrine, the following experimental approach, inspired by the methodologies in the search results, could be employed:
1. Objective To quantitatively compare the biological activity and potency of the isolated d- and l- enantiomers of Atabrine (quinacrine) in relevant in vitro assays.
2. Key Assays Based on the known activities of quinacrine, you could test the enantiomers in:
3. Workflow Diagram The diagram below visualizes this proposed experimental workflow.
Given the lack of direct comparative data, I suggest the following steps:
The table below summarizes the key characteristics and available efficacy data for both compounds.
| Feature | Quinacrine (QC) | l-Atabrine Dihydrochloride |
|---|---|---|
| Chemical Relationship | Base compound / Racemic mixture | Less active enantiomer of Quinacrine [1] [2] |
| Molecular Formula | C₂₃H₃₀ClN₃O (base) [3] | C₂₃H₃₂Cl₃N₃O [1] [2] |
| Molecular Weight | 399.96 g/mol (base) [3] | 472.88 g/mol [1] [2] |
| CAS Number | 83-89-6 [2] | 56100-42-6 [1] [2] |
| Primary Mechanisms| - Inhibits NF-κB, activates p53 [3] [4]
The significant difference in efficacy is likely rooted in how the distinct three-dimensional structures of the enantiomers interact with biological targets. Quinacrine's mechanisms are well-studied, while specific data for l-Atabrine is scarce.
Research indicates that Quinacrine exerts its therapeutic effects through multiple pathways, which explains its broad potential applications. Key mechanisms supported by experimental data include:
The following diagram illustrates the key anticancer pathways of Quinacrine identified in osteosarcoma research:
For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies:
In Vitro Anticancer Activity (Cell Proliferation & Signaling) [5]:
In Vivo Anticancer Efficacy (Tumor Growth) [5]:
Antiparasitic Clinical Trial (Giardiasis) [6]:
When considering these compounds for research, their safety profiles are critical.
The table below summarizes the known comparative activity of quinacrine stereoisomers based on available research data.
| Isomer Name | Chemical Designation | Reported Biological Activity | Key Experimental Evidence |
|---|---|---|---|
| l-Atabrine (Less Active Form) | (R)-enantiomer of quinacrine [1] [2] | Less active enantiomer; displays antiprion activity [1]. | In prion disease models, the (R)-enantiomer was less effective at eliminating the pathogenic prion protein (PrPSc) than the (S)-enantiomer [3]. |
| d-Atabrine (More Active Form) | (S)-enantiomer of quinacrine [3] | Superior antiprion activity [3]. | The (S)-enantiomer demonstrated an EC50 of 0.25-0.31 μM in eliminating PrPSc, roughly twice as potent as the (R)-enantiomer (EC50 of 0.44-0.58 μM) [3]. |
| Generic Quinacrine (Racemic Mixture) | 50:50 mixture of (R) and (S) enantiomers | Intermediate activity between the two pure enantiomers [3]. | The racemic mixture had an EC50 of ~0.35-0.36 μM, as the activity averages out the contributions of the more and less active forms [3]. |
The primary data for enantiomer comparison comes from a detailed cell-based study on antiprion activity [3].
The following diagram illustrates the experimental workflow and the proposed stereoselective mechanism of action for quinacrine enantiomers in inhibiting prion propagation, based on the cited study [3].
When evaluating l-Atabrine dihydrochloride, consider the following context from the available literature:
The key evidence for the differential activity of l-Atabrine dihydrochloride comes from a 2003 study that investigated the effect of quinacrine enantiomers on prion diseases [1]. The table below summarizes the core finding:
| Property | Description |
|---|---|
| Compound | This compound (the (S)-enantiomer of quinacrine) [2] [3] |
| Biological Activity | "Less active enantiomer of quinacrine" with "antiprion activity" [2] [3] [1] |
| Experimental Proof | Study measuring "the inhibitory effect of these isomers on PrPSc formation in ScN2a cells" (scrapie-infected neuroblastoma cells) [1] |
| Comparative Result | "(S)-quinacrine exhibited superior antiprion activity compared with (R)-quinacrine" [1] |
This finding is significant because it demonstrates stereoselectivity in prion elimination, meaning the biological system can distinguish between the two mirror-image forms of the drug [1].
The study that provided the proof used a standard cellular model for prion disease. The following diagram outlines the core experimental workflow.
Key Experimental Details:
The table below summarizes the known activities and relevant data for this compound and its related compound, quinacrine.
| Property | This compound | Quinacrine (Mepacrine) |
|---|---|---|
| Antiprion Activity | Described as the "less active enantiomer" of quinacrine [1]. | Active; binds prion protein, prevents prion aggregates in vitro; clinical trials for Creutzfeldt-Jakob disease showed no significant effect [2] [3]. |
| Antibacterial/Antiprotozoal Activity | Information not specified in search results. | Highly effective against Giardia intestinalis (cure rates up to 100%), including refractory cases [3]. Also used for tapeworm infections [2]. |
| Anti-inflammatory & Other Activities | Information not specified in search results. | Used for systemic lupus erythematosus (SLE), rheumatoid arthritis, and research for ulcerative colitis [2] [4] [5]. |
| Key Experimental Findings | Information not specified in search results. | Giardiasis: 100 mg three times daily for 5-7 days [3]. Colitis (Mouse Model): Doses of 10 mg/kg and 50 mg/kg suppressed inflammation, improved clinical disease index, and normalized colon length [4]. | | Mechanism of Action | Information not specified in search results. | Complex: May intercalate with DNA; inhibits NF-κB; activates p53; inhibits phospholipase A2; acts as a histamine N-methyltransferase inhibitor [2] [4] [3]. |
While direct data on l-Atabrine is sparse, experimental protocols for its active counterpart, quinacrine, provide valuable context for researchers.
The following diagram illustrates the complex and multifaceted mechanisms of action reported for quinacrine, which are relevant for understanding the potential activities of its enantiomer, l-Atabrine.
L-Atabrine dihydrochloride (commonly known as quinacrine) is a 9-aminoacridine derivative with an extensive history of therapeutic use spanning nearly a century. Originally developed in the 1930s as part of a German antimicrobial research program investigating biologically active dyes, quinacrine was rediscovered during World War II as "American Atabrine" when an alternative to quinine was urgently needed for malaria treatment [1]. The drug demonstrated superior efficacy to quinine in military applications, becoming the official antimalarial for Allied forces until being superseded by chloroquine in 1945 [1]. Quinacrine has received FDA approval for the treatment of malaria, giardiasis, and tapeworm infections, and has demonstrated therapeutic effectiveness in controlled studies for refractory lupus erythematosus, rheumatoid arthritis, and as an adjuvant cancer therapy [1].
The pharmacokinetic profile of quinacrine is characterized by rapid absorption from the gastrointestinal tract after oral administration, with plasma levels peaking within 8-12 hours [1]. The drug displays extensive tissue distribution with particularly high concentrations in the liver, spleen, lungs, and adrenal glands—with liver concentrations reaching up to 20,000 times that of plasma [1]. Quinacrine has a relatively long half-life of 5-14 days depending on dosing regimen, with the major elimination route being renal excretion which may be enhanced by acidification [1]. The safety profile of quinacrine is well-established based on its extensive historical use, with most adverse effects being minor or reversible, including transient headache, dizziness, or gastrointestinal symptoms [1].
Quinacrine has demonstrated potent activity against malaria parasites through a unique mechanism involving disruption of the parasite's digestive vacuole. In a high-content phenotypic screening assay using the ImageStream 100 imaging flow cytometer, quinacrine was identified as one of two hits from a 25-compound library that could permeabilize the Plasmodium falciparum digestive vacuole (DV), leading to leakage of intravacuolar Ca²⁺ as measured by the fluorescent calcium probe Fluo-4 [2]. This DV disruption triggers programmed cell death features in the parasite, including DNA fragmentation, mitochondrial dysfunction, and activation of cysteine proteases [2]. The assay revealed that quinacrine could induce these effects in both chloroquine-sensitive and chloroquine-resistant laboratory strains, as well as in field isolates regardless of artemisinin clearance status [2].
Table 1: Comparative Anti-Malarial Efficacy of Quinacrine and Alternatives
| Compound | Reported EC₅₀ | Mechanism of Action | Resistance Profile |
|---|---|---|---|
| Quinacrine | 120 nM (extracellular) [3] | Digestive vacuole disruption, Ca²⁺ release [2] | Effective against CQ-resistant strains [2] |
| Chloroquine | Variable (resistant strains) | Heme polymerization inhibition | Widespread resistance |
| Artemisinin | Low nM range | Free radical generation, heme alkylation | Emerging resistance |
| Quinine | ~200-400 nM | Heme polymerization inhibition | Limited cross-resistance with CQ |
In a groundbreaking high-throughput phenotypic screening of a drug repurposing library using human primary T cells, quinacrine was identified as a potent FoxP3 downregulator [4] [5]. FoxP3 is the lineage-defining transcription factor for regulatory T cells (Tregs), which play a critical role in suppressing anti-tumor immunity in the tumor microenvironment [4]. The screening revealed that quinacrine dihydrochloride dihydrate (QDD) produced a concentration-dependent FoxP3 downregulation with an IC₅₀ of less than 5 μM in all donors tested [4]. This effect was specific to a subset of 9-amino-acridine derivatives that selectively abrogated Treg suppressive functions by interfering with FoxP3 DNA-binding activity and inhibiting FoxP3-regulated downstream gene expression [4] [5].
Table 2: Comparison of Treg-Targeting Compounds for Cancer Immunotherapy
| Compound | Molecular Target | IC₅₀ for FoxP3 Inhibition | Selectivity for Tregs vs Teffs |
|---|---|---|---|
| Quinacrine | FoxP3 DNA-binding | 4.38 μM [4] | High selectivity through FoxP3 regulation |
| MP4 | FoxP3 DNA-binding | 0.783 μM [4] | High selectivity |
| MP5 | FoxP3 DNA-binding | 0.86 μM [4] | High selectivity |
| AZD-8701 | FoxP3 (ASO) | Not reported | Moderate (clinical stage) |
| PI3Kδ inhibitors | PI3Kδ signaling | Variable | Low selectivity |
The therapeutic potential of quinacrine in oncology is further supported by its historical use for regional cancer therapy of pericardial and abdominal effusions with approximately 25-50% response rates [1]. More recently, research has revealed that quinacrine and its analogs can boost anti-tumor immune responses both in cancer patient samples ex vivo and in murine syngeneic tumor models, highlighting the feasibility of targeting FoxP3 as an approach to Treg-based immunotherapy [4] [5].
Quinacrine was investigated for potential efficacy against prion diseases such as Creutzfeldt-Jakob disease (CJD) based on promising in vitro data showing antiprion activity in mouse neuroblastoma cells [3]. However, subsequent clinical evaluation revealed a significant discrepancy between in vitro and in vivo efficacy. Pharmacokinetic investigations demonstrated that while quinacrine reached intracellular concentrations of 6713 nM in neuroblastoma cells at the reported EC₅₀ of 300 nM, the cerebrospinal fluid concentrations in ewes treated with therapeutic and toxic doses were only <10.6 nM and 55 nM respectively—well below the effective extracellular concentration of 120 nM corresponding to the EC₅₀ [3].
A randomized clinical trial in scrapie-affected ewes confirmed the absence of therapeutic benefit of quinacrine, highlighting the importance of considering both intra- and extracellular drug concentrations when extrapolating in vitro results to in vivo settings [3]. This failure underscores a critical principle in drug repurposing: promising in vitro activity must be evaluated in the context of achievable in vivo concentrations at the relevant biophase.
Quinacrine exhibits a multimodal mechanism of action that varies depending on the pathological context. In malaria parasites, the primary mechanism involves digestive vacuole permeabilization leading to calcium release and induction of programmed cell death pathways [2]. In oncological applications, the dominant mechanism appears to be interference with FoxP3 DNA-binding activity, disrupting the transcriptional program necessary for Treg differentiation and function [4] [5]. Additionally, quinacrine has been reported to influence multiple signaling pathways including NF-κB, p53, and AKT pathways, which may contribute to its anti-inflammatory and antineoplastic activities [1].
The following diagram illustrates the multifaceted signaling pathways affected by quinacrine:
Diagram 1: Multimodal mechanisms of action of quinacrine across different disease contexts
The pleiotropic effects of quinacrine across these diverse pathways underscore its potential as a multi-target therapeutic agent, while also highlighting the challenge of predicting specific therapeutic outcomes in different disease contexts. The diagram illustrates how quinacrine simultaneously modulates immune regulation through FoxP3 inhibition, triggers programmed cell death in parasites through digestive vacuole disruption, inhibits prion protein formation, and influences key cellular signaling pathways including NF-κB, p53, and AKT.
The comprehensive biological validation of this compound (quinacrine) reveals a complex therapeutic profile with significant potential for drug repurposing across multiple disease areas. The experimental data demonstrate that quinacrine exhibits potent anti-malarial activity through a unique mechanism of digestive vacuole disruption, effectively bypassing resistance mechanisms that limit current therapies [2]. In oncology, quinacrine's ability to selectively target Tregs through FoxP3 downregulation represents a promising approach for cancer immunotherapy that could overcome limitations of current immune checkpoint inhibitors [4] [5].
However, the failure of quinacrine in prion disease clinical trials despite promising in vitro activity serves as a critical methodological lesson for drug development [3]. This case highlights the essential importance of measuring actual drug concentrations in relevant biological compartments rather than relying solely on nominal concentrations from in vitro studies. Researchers should carefully consider the pharmacokinetic-pharmacodynamic relationship when evaluating quinacrine or its analogs for new indications, particularly for conditions involving the central nervous system where achieving therapeutic concentrations may be challenging.
The table below summarizes the nomenclature and status of this compound.
| Attribute | Description |
|---|---|
| Chemical Name | Quinacrine (INN); also known as Mepacrine (BAN) [1] [2] |
| Trade Name | Atabrine (also spelled Atebrin) is a historical brand name for Quinacrine [2] [3] [4] |
| Chemical Formula | C({23})H({30})ClN(_3)O [1] [2] |
| Salt Form | The dihydrochloride salt is a common form for clinical use (Quinacrine dihydrochloride) [1] [3] |
| Current Status | Not commercially available or FDA-approved in the United States, though obtainable from compounding pharmacies or overseas [2] [4] |
Although not two different drugs, quinacrine (Atabrine) has been investigated for various uses. The table below summarizes key experimental findings.
| Indication / Area | Experimental Model / Context | Key Findings / Outcome | Citation | | :--- | :--- | :--- | :--- | | Prion Disease (CJD) | Human clinical trial (PRION-1), open-label | 300 mg/day dose was reasonably tolerated but did not significantly affect clinical course. No significant mortality difference vs. no treatment [5]. | | SARS-CoV-2 Antiviral | In vitro study, Vero E6 cells | Strong inhibition of viral replication. EC(_{50}): 0.36 µM, CC(_{50}): 12.50 µM, Selectivity Index (SI): 34.72 [6]. | | Giardiasis | Clinical use, human patients | Highly effective as an anti-giardial agent, often used for refractory or metronidazole-resistant cases [2] [7]. | | Systemic Lupus Erythematosus (SLE) | Clinical use & research, human patients | Used off-label for cutaneous and systemic manifestations, often when intolerant to hydroxychloroquine [2] [3]. | | Malaria (Historical) | Clinical use, human patients | Widely used as an antimalarial during World War II; later superseded by chloroquine [2] [3] [8]. |
The exact mechanisms of quinacrine are not fully understood, but several pathways have been identified through research:
The diagram below illustrates these multi-faceted mechanisms.
The safety profile of quinacrine is well-documented from historical use [3] [4]:
For context, here is a summarized methodology from a recent in vitro antiviral study [6]:
The table below summarizes the key identified information for l-Atabrine dihydrochloride.
| Property | Description |
|---|---|
| IUPAC Name | (4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine; dihydrochloride [1] |
| CAS Number | 56100-42-6 [2] [3] [1] |
| Molecular Formula | C23H32Cl3N3O [2] [3] [1] |
| Molecular Weight | 472.88 g/mol [2] [3] [1] |
| Biological Activity | Less active enantiomer of quinacrine; displays antiprion and anti-bacterial effects [2] [3] [1]. |
| Primary Comparison | Directly compared to its counterpart, d-Atabrine dihydrochloride, and the racemic mixture, Quinacrine [1]. |
| Key Finding | Multiple chemical supplier catalogs and a primary research article consistently report it as the "less active enantiomer" [2] [3] [1]. |
While full experimental protocols are not detailed in the search results, the core finding is supported by research, and standard methodologies can be inferred.
The following diagram outlines a generalized experimental workflow for a comparative potency study, based on standard practices in pharmaceutical research.
Understanding the properties of the parent drug, Quinacrine (mepacrine), provides context for the potential behavior of its enantiomers.
The diagram below maps these primary mechanisms of action for quinacrine.
To deepen your investigation into this compound, consider the following steps:
The primary value of l-Atabrine dihydrochloride as a negative control stems from its defined biological profile. It is explicitly described as the less active enantiomer of quinacrine [1]. In experiments, it provides a baseline to confirm that the observed biological effects of the more active quinacrine forms (such as d-Atabrine) are due to specific, stereospecific interactions rather than non-specific cellular effects.
The table below summarizes the core differences between l-Atabrine and its more active counterpart, which forms the basis for its use as a control.
| Property | This compound | Quinacrine / d-Atabrine |
|---|---|---|
| Biological Activity | "Less active enantiomer" [1]. | Potent anti-malarial, anti-inflammatory, and anti-cancer agent [2] [3] [4]. |
| Anti-inflammatory Action | Serves as a negative control to isolate stereospecific effects. | Suppresses colitis; inhibits iNOS, induces inflammatory cell apoptosis [2]. |
| Immunomodulatory Action | Negative control for FoxP3 inhibition studies. | Downregulates FoxP3, abrogating Treg suppressive function [3]. |
| Antiviral Action | Negative control for IRES-mediated translation inhibition. | Impairs viral RNA replication by preventing PTB protein binding to IRES [5]. |
| Molecular Mechanism | Presumed to have similar nucleic acid binding but without key stereospecific interactions. | Intercalates into DNA/RNA, inhibits topoisomerase, and disrupts key protein interactions (e.g., NF-κB, PTB) [2] [5] [6]. |
| Primary Research Use | Negative control in mechanistic studies. | Active investigational compound for repurposing. |
The following experimental models, originally used to characterize quinacrine's activity, are suitable for validating l-Atabrine as a negative control.
In Vitro Macrophage Assay
In Vivo Colitis Models
T-cell Immunomodulation Assay
Antiviral IRES Inhibition Assay
The following diagram illustrates the strategic workflow for validating this compound as a negative control, contrasting it with the expected activity of its more active enantiomer.
The diagram below illustrates the key molecular mechanism that l-Atabrine is expected not to engage in, which is central to its role as a negative control.